![molecular formula C10H15BO4 B1426497 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid CAS No. 1000414-17-4](/img/structure/B1426497.png)
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid
Overview
Description
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid, also known as 4-MMPBA, is an organic compound belonging to the family of boronic acids. It is a white, crystalline solid with a melting point of 118-120°C and a molecular formula of C10H14BO3. It is an important reagent in organic synthesis and has a wide range of potential applications in the laboratory. 4-MMPBA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the synthesis of a variety of organic compounds.
Scientific Research Applications
Formation of Tetraarylpentaborates : Research by Nishihara, Nara, and Osakada (2002) in "Inorganic Chemistry" details the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of (4-methoxyphenyl)boronic acid and (2,6-dimethylphenyl)boronic acid. These complexes undergo hydrolysis to yield specific products (Nishihara, Nara, & Osakada, 2002).
Supramolecular Assemblies : Pedireddi and Seethalekshmi (2004) demonstrated the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids in "Tetrahedron Letters". These assemblies were formed due to O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).
Novel Boronic Acid Structures : Cyrański et al. (2012) in "CrystEngComm" focused on designing novel boronic acids with monomeric structures for crystal engineering, analyzing the structures of various ortho-alkoxyphenylboronic acids (Cyrański et al., 2012).
Synthesis Improvement of Alkyl-Phenylboronic Acids : Deng et al. (2009) in "Journal of Biomedical Nanotechnology" studied the synthesis of different alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, and proposed an optimized "one-pot" method for their synthesis (Deng et al., 2009).
Palladium Complexes and Cytotoxic Studies : Faghih et al. (2018) in "Inorganica Chimica Acta" synthesized palladium complexes using ligands derived from ortho-vanillin, including 2,6-dimethylphenyl. They assessed the cytotoxic effect of these complexes on cancerous cell lines (Faghih et al., 2018).
Conductance Studies in Chemical Reactions : Barczyński and Szafran (1994) conducted conductance studies involving 4-methoxy-2,6-dimethylpyridine N-oxide and trifluoroacetic acid in nitrobenzene. This study in the "Journal of the Chemical Society, Faraday Transactions" is vital for understanding the conductance behavior of acid–base complexes (Barczyński & Szafran, 1994).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds, which can facilitate their absorption and distribution .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
The action, efficacy, and stability of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of reversible covalent bonds between boronic acids and their targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of boronic acids .
properties
IUPAC Name |
[4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7-4-9(15-6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMSKWLTRGLFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OCOC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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